molecular formula C18H17F2NOS B1360472 3,4-Difluoro-2'-thiomorpholinomethyl benzophenone CAS No. 898782-44-0

3,4-Difluoro-2'-thiomorpholinomethyl benzophenone

Cat. No. B1360472
CAS RN: 898782-44-0
M. Wt: 333.4 g/mol
InChI Key: FUGMGBTULVXGEC-UHFFFAOYSA-N
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Description

3,4-Difluoro-2’-thiomorpholinomethyl benzophenone is a chemical compound with the CAS number 898782-44-0 . It has a molecular weight of 333.4 and a molecular formula of C18H17F2NOS . The IUPAC name for this compound is (3,4-difluorophenyl)- [2- (thiomorpholin-4-ylmethyl)phenyl]methanone .


Molecular Structure Analysis

The molecular structure of 3,4-Difluoro-2’-thiomorpholinomethyl benzophenone can be represented by the canonical SMILES string: C1CSCCN1CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)F)F . This indicates the presence of a thiomorpholine ring attached to a benzophenone core, with two fluorine atoms on the phenyl ring.

Scientific Research Applications

Photochemical Properties and Applications

3,4-Difluoro-2'-thiomorpholinomethyl benzophenone, as a derivative of benzophenone (BP), has noteworthy photochemical properties. BP photophores are used extensively in various fields due to their unique photochemical behaviors. When excited at 365 nm, they form a biradicaloid triplet state, enabling hydrogen atom abstraction from C-H bonds and subsequent radical recombination to form stable C-C bonds. This light-directed covalent attachment is exploited in:

  • Mapping binding/contact sites of ligand-protein interactions.
  • Identifying molecular targets and interactome mapping.
  • Proteome profiling and bioconjugation.
  • Site-directed modification of biopolymers.
  • Surface grafting and immobilization (Dormán et al., 2016).

Synthesis and Potential Antitumor Activity

Benzophenone derivatives, including 3,4-Difluoro-2'-thiomorpholinomethyl benzophenone, have been synthesized and screened for antitumor activity. These compounds have shown promising results:

  • Potent cytotoxic activity against P388 murine leukemia and PC-6 human lung carcinoma cells in vitro.
  • Significant antitumor activity in vivo, especially against malignant ascites in mice (Kumazawa et al., 1997).

Advanced Material Synthesis

3,4-Difluoro-2'-thiomorpholinomethyl benzophenone may also be involved in the synthesis of advanced materials, such as metal-organic frameworks (MOFs). These materials are increasingly important in adsorption and separation due to their unique properties like large surface area and structural diversity. MOFs are utilized in a variety of applications, including environmental remediation and drug delivery systems (Li et al., 2015).

properties

IUPAC Name

(3,4-difluorophenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2NOS/c19-16-6-5-13(11-17(16)20)18(22)15-4-2-1-3-14(15)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUGMGBTULVXGEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90643844
Record name (3,4-Difluorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Difluoro-2'-thiomorpholinomethyl benzophenone

CAS RN

898782-44-0
Record name (3,4-Difluorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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